"physicochemical properties of 2,3-dichloro-3,3-difluoropropene"
"physicochemical properties of 2,3-dichloro-3,3-difluoropropene"
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dichloro-3,3-difluoropropene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-dichloro-3,3-difluoropropene (CAS No: 2252-87-1), a halogenated alkene of interest in advanced chemical synthesis. This document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It covers molecular structure, core physical properties, a detailed spectroscopic profile, and essential safety and handling protocols. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies for characterization, ensuring both technical accuracy and practical utility in a research and development setting.
Introduction to 2,3-dichloro-3,3-difluoropropene
Halogenated alkenes are fundamental building blocks in modern organic chemistry. Their unique electronic properties and reactivity, imparted by the presence of halogen atoms, make them versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1] The strategic placement of both chlorine and fluorine atoms on a simple three-carbon backbone, as seen in 2,3-dichloro-3,3-difluoropropene, creates a molecule with distinct reactivity and potential. The presence of stable C-F bonds can enhance properties such as thermal and chemical resistance in derivative compounds.[2]
This guide serves as a centralized resource for understanding and utilizing this specific compound, bridging the gap between raw data and practical application.
Molecular Structure and Identification
Accurate identification is the cornerstone of any chemical research. The specific arrangement of atoms in 2,3-dichloro-3,3-difluoropropene dictates its reactivity and physical behavior.
Chemical Identity
The fundamental identifiers for 2,3-dichloro-3,3-difluoropropene are summarized below.
| Property | Value | Source |
| Chemical Name | 2,3-dichloro-3,3-difluoropropene | - |
| CAS Number | 2252-87-1 | [3] |
| Molecular Formula | C₃H₂Cl₂F₂ | [4][5] |
| Molecular Weight | 146.95 g/mol | [4][5] |
| Canonical SMILES | C=C(Cl)C(F)(F)Cl | - |
| InChI Key | NZZOIMNOBUBWKQ-UHFFFAOYSA-N | [5] |
Structural Elucidation
The structure features a terminal double bond between C1 and C2. Carbon 2 is substituted with a chlorine atom, and Carbon 3 is geminally substituted with both two fluorine atoms and one chlorine atom. This arrangement presents multiple reactive sites for further synthetic transformations.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental setups, purification strategies, and storage conditions. While specific experimental data for this exact isomer is limited, reliable estimations can be made based on structurally similar compounds.
| Property | Estimated Value | Rationale / Comparative Data |
| Boiling Point | ~90-100 °C | Based on the boiling point of 2,3-dichloropropene (94 °C)[1][6] and (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (94.1 °C).[7] |
| Density | ~1.3-1.4 g/mL | Based on the density of (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (1.392 g/cm³).[7] Halogenation typically increases density compared to hydrocarbons. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, chlorinated solvents, acetone). | A related compound, 3-Chloro-3,3-difluoroprop-1-ene, is practically insoluble in water but soluble in various organic solvents.[8] |
| Appearance | Colorless liquid | Expected based on the low molecular weight and boiling point of related halogenated propenes. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple, showing a singlet or a narrowly split multiplet for the two vinylic protons (=CH₂) on C1. The chemical shift would likely be in the range of 5.5-6.5 ppm. Long-range coupling to the fluorine atoms on C3 (⁴J-HF) may result in a fine splitting pattern (triplet).
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¹³C NMR: Three distinct signals are expected. The C1 carbon (=CH₂) would appear around 120-130 ppm. The C2 carbon (=CCl-) would be further downfield, around 130-140 ppm. The C3 carbon (-CF₂Cl) would show a complex signal due to one-bond C-F coupling (¹J-CF), appearing as a triplet in the range of 110-125 ppm.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to four-bond coupling to the two vinylic protons (⁴J-FH).
Causality in Experimental Choice: For NMR analysis, a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ would be appropriate. Acetone-d₆ is often preferred for fluorinated compounds due to its ability to dissolve a wide range of polar and non-polar substances without interfering with the spectral regions of interest.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key absorption bands are predicted as follows:
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C=C Stretch: A moderate absorption band is expected in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond.[9]
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C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1400 cm⁻¹ range.[9][10] This region is often complex due to multiple C-F stretching modes.
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C-Cl Stretch: Absorption bands in the 600-800 cm⁻¹ region are indicative of carbon-chlorine bonds.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 146. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a peak at M⁺ (m/z 146, for ³⁵Cl₂), a larger peak at M⁺+2 (m/z 148, for ³⁵Cl³⁷Cl), and a smaller peak at M⁺+4 (m/z 150, for ³⁷Cl₂), in an approximate ratio of 9:6:1.
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Key Fragments: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 111) or a fluorine atom ([M-F]⁺ at m/z 127). Further fragmentation could lead to smaller ions.
Experimental Protocols for Characterization
To ensure the trustworthiness of research data, a self-validating system of protocols is essential. The following workflow outlines a standard procedure for the quality control and structural confirmation of a supplied sample of 2,3-dichloro-3,3-difluoropropene.
Protocol for Purity Assessment via GC-MS
This protocol provides a definitive method for assessing purity and identifying potential contaminants.
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Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrument Setup:
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Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Temperature Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of volatile impurities from the main analyte.
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Injector: Set to 250°C with a split ratio of 50:1 to avoid column overloading.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300 to capture the parent ion and relevant fragments.
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Data Analysis:
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Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the target compound divided by the total area of all peaks.
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Confirm the identity of the main peak by comparing its mass spectrum with the predicted fragmentation pattern and chlorine isotopic signature.
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Integrated Spectroscopic Confirmation Workflow
The following workflow illustrates the logical sequence for complete structural validation.
Sources
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- 2. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 3. 2252-87-1 Cas No. | 2,3-Dichloro-3,3-difluoropropene | Apollo [store.apolloscientific.co.uk]
- 4. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloro-1,1-difluoro-2-propene | C3H2Cl2F2 | CID 256814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloropropene | 78-88-6 [chemicalbook.com]
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- 8. echemi.com [echemi.com]
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